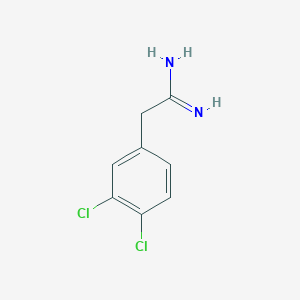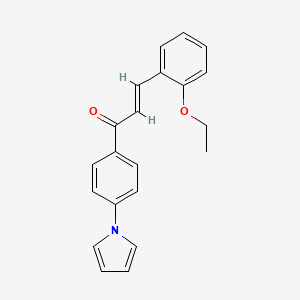
(2-Bromophenyl)(phenyl)methanol
Overview
Description
“(2-Bromophenyl)(phenyl)methanol” is an organic compound with the molecular formula C13H11BrO . Its average mass is 263.130 Da and its mono-isotopic mass is 261.999329 Da .
Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)(phenyl)methanol” consists of a bromophenyl group and a phenyl group attached to a methanol group . This structure contributes to its physical and chemical properties .Chemical Reactions Analysis
“(2-Bromophenyl)(phenyl)methanol” can participate in various chemical reactions due to the presence of the bromine atom and the hydroxyl group . The specific reactions it undergoes can depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
“(2-Bromophenyl)(phenyl)methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 371.7±27.0 °C at 760 mmHg, and a flash point of 178.6±23.7 °C . It also has a molar refractivity of 64.8±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 183.3±3.0 cm3 .Scientific Research Applications
Theoretical Studies and Molecular Analysis
- Density Functional Theory (DFT) Studies : Theoretical studies using DFT provide insights into the molecular structure and active sites of similar compounds like (RS)-(3-bromophenyl)(pyridine-2yl)methanol, which could be relevant to understanding the properties of (2-Bromophenyl)(phenyl)methanol (Trivedi, 2017).
Chemical Reactions and Mechanisms
- Methanolysis Reactions : Studies on reactions like methanolysis of bromoalkylbenzofuranones offer insights into the reaction mechanisms and product formation, which could be relevant for understanding reactions involving (2-Bromophenyl)(phenyl)methanol (Zaugg & Michaels, 1962).
Molecular Structure and Crystallography
- Crystal Structure Analysis : Investigations into the crystal structures of related compounds, such as biphenyl-2-methanol, provide valuable information on molecular arrangements and bond angles, which can be useful in the study of (2-Bromophenyl)(phenyl)methanol's structural properties (Rajnikant, Watkin, & Tranter, 1995).
Synthesis and Derivatives
- Synthesis of Derivatives : Research on the synthesis of compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone may provide insights into methods and processes applicable to the synthesis of derivatives of (2-Bromophenyl)(phenyl)methanol (Kuang Xin-mou, 2009).
Material Science and Engineering
- Polymer Electrolyte Membranes : Studies on fluorinated poly(aryl ether) containing a bromophenyl pendant group, which have applications in fuel cell technology, highlight the potential use of (2-Bromophenyl)(phenyl)methanol or its derivatives in advanced material science (Liu et al., 2006).
Biophysical Studies
- Impact on Lipid Dynamics : Research showing the effect of methanol on lipid dynamics in biological membranes suggests potential areas of study for (2-Bromophenyl)(phenyl)methanol in biophysical contexts, considering its solubility in methanol (Nguyen et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of phenol, and phenolic compounds are known to interact with various biological targets, including proteins and enzymes . .
Mode of Action
It’s known that brominated phenolic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to interfere with various metabolic pathways . They can act as inhibitors or activators of enzymes, affecting the rate and direction of biochemical reactions .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, including modulation of enzyme activity, interference with cell signaling pathways, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromophenyl)(phenyl)methanol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with biological targets .
properties
IUPAC Name |
(2-bromophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNIDHUYBLYJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304817 | |
| Record name | 2-Bromo-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(phenyl)methanol | |
CAS RN |
59142-47-1 | |
| Record name | 2-Bromo-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

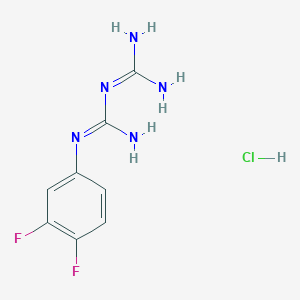
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)
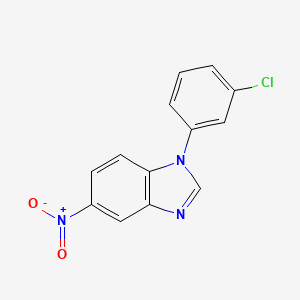

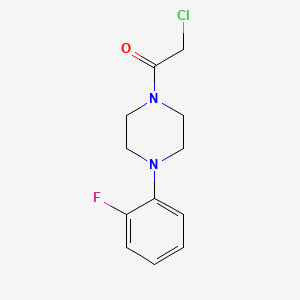


![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)


